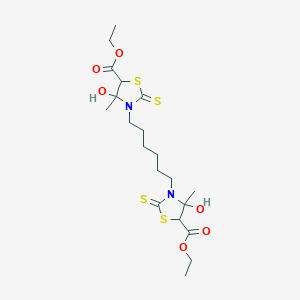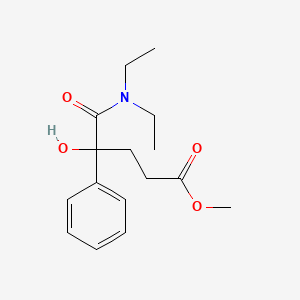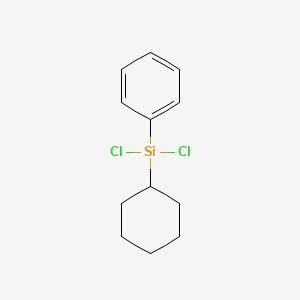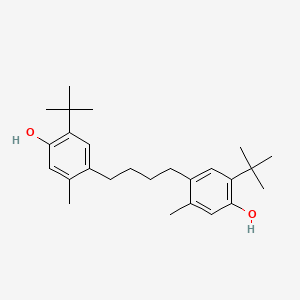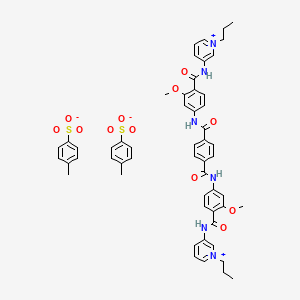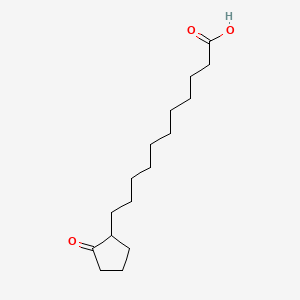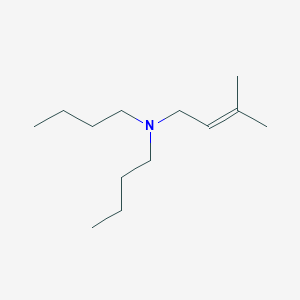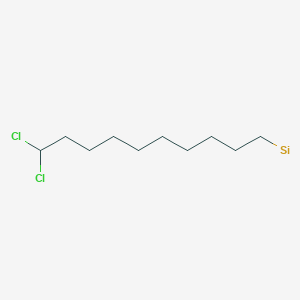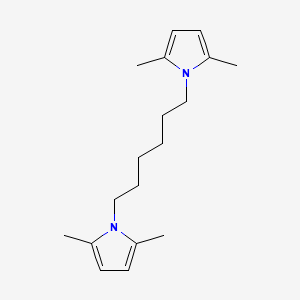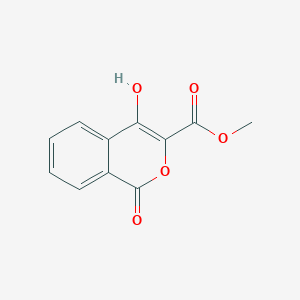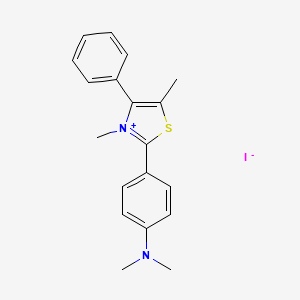![molecular formula C15H15AsO2 B14712110 4-[Ethyl(phenyl)arsanyl]benzoic acid CAS No. 20480-64-2](/img/structure/B14712110.png)
4-[Ethyl(phenyl)arsanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl(phenyl)arsanyl]benzoic acid is an organoarsenic compound with the molecular formula C15H15AsO2 It is characterized by the presence of an ethyl(phenyl)arsanyl group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)arsanyl]benzoic acid typically involves the reaction of ethyl(phenyl)arsine with a benzoic acid derivative. One common method is the reaction of ethyl(phenyl)arsine with 4-bromobenzoic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethyl(phenyl)arsanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[Ethyl(phenyl)arsanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Ethyl(phenyl)arsanyl]benzoic acid involves its interaction with biological molecules. The compound can bind to proteins and enzymes, affecting their function. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Methyl(phenyl)arsanyl]benzoic acid
- 4-[Ethyl(phenyl)stannyl]benzoic acid
- 4-[Ethyl(phenyl)phosphanyl]benzoic acid
Uniqueness
4-[Ethyl(phenyl)arsanyl]benzoic acid is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. Compared to similar compounds with tin or phosphorus, the arsenic-containing compound exhibits different reactivity and potential biological activity. The specific interactions of the arsenic center with biological molecules make it a compound of interest for further research .
Propriétés
Numéro CAS |
20480-64-2 |
|---|---|
Formule moléculaire |
C15H15AsO2 |
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
4-[ethyl(phenyl)arsanyl]benzoic acid |
InChI |
InChI=1S/C15H15AsO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |
Clé InChI |
MLUWAHPXUJIEFT-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



